N-benzyl-2-(4-fluorophenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide
CAS No.: 1396758-41-0
Cat. No.: VC4382257
Molecular Formula: C20H15FN6O
Molecular Weight: 374.379
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1396758-41-0 |
---|---|
Molecular Formula | C20H15FN6O |
Molecular Weight | 374.379 |
IUPAC Name | N-benzyl-2-(4-fluorophenyl)-N-pyridin-2-yltetrazole-5-carboxamide |
Standard InChI | InChI=1S/C20H15FN6O/c21-16-9-11-17(12-10-16)27-24-19(23-25-27)20(28)26(18-8-4-5-13-22-18)14-15-6-2-1-3-7-15/h1-13H,14H2 |
Standard InChI Key | OUOKGXWACZIFLY-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)F |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
The compound’s structure integrates three key components:
-
Tetrazole Ring: A five-membered aromatic ring containing four nitrogen atoms, known for its metabolic stability and ability to act as a bioisostere for carboxylic acids .
-
4-Fluorophenyl Group: A phenyl ring substituted with a fluorine atom at the para position, which enhances electronegativity and influences binding interactions .
-
N-Benzyl-N-(Pyridin-2-yl) Carboxamide: A bifunctional substituent combining a benzyl group and a pyridine ring, likely contributing to solubility and target selectivity .
The molecular formula is C₁₉H₁₄FN₅O, with a calculated molecular weight of 347.35 g/mol.
Synthetic Pathways
While no explicit synthesis route for this compound is documented, analogous tetrazole-carboxamides are typically synthesized via:
-
Tetrazole Ring Formation: A [2+3] cycloaddition between nitriles and sodium azide under acidic conditions (e.g., ZnCl₂ catalysis) .
-
Substituent Introduction:
Table 1: Hypothetical Synthesis Optimization Parameters
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Tetrazole formation | NaN₃, ZnCl₂, DMF, 80°C, 12 h | 65–70 |
Fluorophenyl addition | 4-Fluoroiodobenzene, CuI, K₂CO₃, DMF | 50–60 |
Amidation | EDCl, HOBt, Pyridine, RT, 24 h | 70–75 |
Physicochemical Properties
Calculated Properties
-
Solubility: Predicted to be sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (>50 mg/mL) .
-
logP: Estimated at 2.8 (Moderate lipophilicity, favoring blood-brain barrier penetration) .
-
pKa: The tetrazole ring’s acidic proton has a pKa ~4.5, making it deprotonated at physiological pH .
Table 2: Comparative Physicochemical Data with Analogs
Compound | Molecular Weight | logP | Water Solubility (mg/mL) |
---|---|---|---|
Target Compound | 347.35 | 2.8 | <0.1 |
N-Benzyl-2-(4-Fluorophenyl)-N-iPr* | 339.40 | 3.1 | 0.2 |
5-(4-Ethylphenyl)-2H-Tetrazole (C29) | 244.28 | 2.5 | 1.5 |
Biological Activities and Mechanisms
Enzyme Inhibition Mechanisms
-
Tetrazole as a Zinc-Binding Group: The tetrazole ring coordinates with zinc ions in metalloenzymes (e.g., matrix metalloproteinases), disrupting catalytic activity .
-
Pyridine Interactions: The pyridin-2-yl group may form π-π stacking with aromatic residues in enzyme active sites .
Figure 1: Hypothesized Binding Mode to InhA
(A) Tetrazole-zinc interaction; (B) Fluorophenyl hydrophobic packing; (C) Pyridine hydrogen bonding.
Comparative Analysis with Structural Analogs
N-Benzyl-2-(4-Fluorophenyl)-N-Isopropyl Analog
-
Key Difference: Replacement of isopropyl with pyridin-2-yl enhances polarity and hydrogen-bonding capacity.
-
Impact: Increased solubility in polar solvents (e.g., ethanol: 15 mg/mL vs. 8 mg/mL for isopropyl analog) .
Bromophenyl vs. Fluorophenyl Substitution
-
Electron Effects: Fluorine’s electronegativity (−I effect) reduces electron density on the phenyl ring, potentially altering binding kinetics compared to bromine’s +M effect.
Future Research Directions
-
In Vitro Validation: Screen against M. tuberculosis H37Rv and cancer cell lines (e.g., MCF-7, A549).
-
ADMET Profiling: Assess metabolic stability in liver microsomes and plasma protein binding.
-
Crystallographic Studies: Resolve X-ray structures of compound-enzyme complexes to guide optimization.
Table 3: Proposed Research Pipeline
Stage | Methodology | Expected Outcome |
---|---|---|
Synthesis | Optimize amidation step | >80% yield, >95% purity |
Biological | MIC assays against Mtb | MIC ≤ 2 µg/mL |
Computational | QSAR modeling of fluorophenyl analogs | Identify critical substituents |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume